molecular formula C19H15ClN2O4 B6131840 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B6131840
M. Wt: 370.8 g/mol
InChI Key: NSJLEMBWTUEBMK-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. Clomazone belongs to the pyrimidinetrione family of herbicides, which are known for their selective action against a wide range of broadleaf and grassy weeds.

Mechanism of Action

1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. This leads to the death of the target weeds. This compound is a selective herbicide, meaning that it targets specific weeds while leaving other plants unharmed.
Biochemical and Physiological Effects
This compound has been shown to have no significant effects on human health or the environment when used according to label directions. However, it can be toxic to aquatic organisms and should not be applied near bodies of water. This compound has a relatively short half-life in soil, meaning that it breaks down quickly and does not persist in the environment.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is widely used in agricultural research to study weed control and plant growth. Its selective action against specific weeds makes it a valuable tool for researchers studying plant physiology and herbicide resistance. However, its use is limited by its potential toxicity to aquatic organisms and its short half-life in soil.

Future Directions

There are several areas of future research for 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new formulations and application techniques to improve its effectiveness and reduce its impact on the environment. Another area of research is the study of this compound's potential use in non-agricultural settings, such as urban landscapes and natural areas. Finally, there is a need for further research on the potential health effects of this compound on humans and other animals.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-chloroaniline with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-ethoxycarbonyl-5-methylpyrazole. The resulting compound is then reacted with benzaldehyde to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its herbicidal properties and its potential use in agriculture. It has been shown to be effective against a wide range of broadleaf and grassy weeds, including common weeds such as pigweed, lambsquarters, and foxtail. This compound has also been studied for its potential use in non-agricultural settings, such as golf courses and residential lawns.

Properties

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-2-26-15-9-3-12(4-10-15)11-16-17(23)21-19(25)22(18(16)24)14-7-5-13(20)6-8-14/h3-11H,2H2,1H3,(H,21,23,25)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJLEMBWTUEBMK-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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